1-(4-Amino-3-chlorophenyl)propan-2-one
Description
1-(4-Amino-3-chlorophenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 4-amino-3-chlorophenyl group. This compound combines electron-donating (amino, -NH₂) and electron-withdrawing (chloro, -Cl) substituents on the aromatic ring, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-amino-3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3 |
InChI Key |
RJGQUEDKNLCSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloroacetophenone with ammonia under specific conditions to introduce the amino group. Another method includes the reduction of 1-(4-nitro-3-chlorophenyl)propan-2-one using suitable reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of 1-(4-Amino-3-chlorophenyl)propan-2-one often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Amino-3-chlorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Amino-3-chlorophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions influence the compound’s binding affinity and activity within biological systems.
Comparison with Similar Compounds
1-(4-Amino-2-Hydroxyphenyl)carbonyl-3-(4-methylphenyl)propan-1-one
- Structural Differences :
- The hydroxyl (-OH) group at the 2-position and the additional 4-methylphenyl substituent distinguish this compound from the target molecule.
- The presence of a carbonyl group instead of a propan-2-one backbone alters conjugation and steric effects.
- Implications: The hydroxyl group may enhance hydrogen-bonding interactions, increasing solubility in polar solvents.
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one
- Structural Differences: Diiodo and methoxyphenyl substituents replace the amino and single chloro groups in the target compound.
- The methoxy (-OCH₃) group is less basic than the amino group, reducing nucleophilic character but improving lipophilicity .
1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one
- Structural Differences: Imino (-NH) and hydrazono (-NH-NH-) groups replace the amino and chloro substituents.
- Functional Properties: Demonstrated 88.3–91.3% corrosion inhibition efficiency in HCl media for mild steel, suggesting electron-rich substituents enhance adsorption on metal surfaces. The target compound’s amino group may similarly improve corrosion inhibition via lone-pair donation, though experimental validation is required .
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Structural Differences: A conjugated enone system (C=C-O) replaces the propan-2-one backbone.
- Reactivity :
- The α,β-unsaturated ketone enables Michael addition reactions, unlike the saturated propan-2-one in the target compound.
- The methoxy group stabilizes the aromatic ring via resonance, reducing electrophilic substitution rates compared to the electron-deficient 3-chloro substituent in the target molecule .
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one
- Structural Differences: A phenolic hydroxyl group and acetyl substitution modify the aromatic ring.
- Applications: Used as a precursor for antimicrobial benzofurans. The hydroxyl group enables cyclization under microwave irradiation, yielding bioactive heterocycles. The target compound’s amino group could similarly facilitate cyclization but may require distinct reaction conditions .
EMCDDA-Reported Psychoactive Analogs
- Examples: 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one (notified in 2012). 1-(Ethylamino)-1-phenylpropan-2-one (notified in 2010).
- Functional Differences: Methyl/ethylamino groups introduce chiral centers, affecting biological activity and pharmacokinetics.
Biological Activity
1-(4-Amino-3-chlorophenyl)propan-2-one, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(4-Amino-3-chlorophenyl)propan-2-one is C10H12ClN, with a molecular weight of approximately 199.66 g/mol. The compound features an amino group and a chlorinated phenyl group, which are critical for its biological interactions. The presence of these functional groups allows for hydrogen bonding and electrostatic interactions with biological targets, influencing enzyme activity or receptor binding.
The mechanism of action for 1-(4-Amino-3-chlorophenyl)propan-2-one involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, notably cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Modulation : Its structural features allow it to bind to specific receptors, potentially modulating their activity and influencing cellular signaling pathways .
Antimicrobial Properties
1-(4-Amino-3-chlorophenyl)propan-2-one exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.01 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.02 |
These results indicate that the compound is particularly effective against S. aureus and E. coli, demonstrating complete bacterial death within a short incubation period .
Anticancer Activity
Research has indicated that 1-(4-Amino-3-chlorophenyl)propan-2-one may possess anticancer properties. It has been tested in various cancer models, showing inhibition of tumor growth:
- In vitro Studies : The compound demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of several derivatives of similar compounds, including 1-(4-Amino-3-chlorophenyl)propan-2-one. The results showed that modifications to the chlorophenyl group significantly enhanced antibacterial activity, indicating that structural modifications can lead to improved therapeutic agents .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of related compounds demonstrated that the presence of the amino group is crucial for inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell cycle regulation was highlighted as a key factor in its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
